

literature review of methyl 5-nitro-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: methyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B061252

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Methyl 5-nitro-1H-pyrazole-3-carboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are a well-established and important scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a literature review of **methyl 5-nitro-1H-pyrazole-3-carboxylate**, focusing on its synthesis and potential as a synthetic intermediate. While specific biological activity data for this particular compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block in the development of novel therapeutic agents.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **methyl 5-nitro-1H-pyrazole-3-carboxylate** are not readily available in the reviewed literature. Predicted data from computational models are available but are not included here to maintain a focus on experimental findings.

Table 1: Physicochemical Identifiers

Identifier	Value
CAS Number	181585-93-3
Molecular Formula	C ₅ H ₅ N ₃ O ₄
Molecular Weight	171.11 g/mol
IUPAC Name	methyl 5-nitro-1H-pyrazole-3-carboxylate

Synthesis and Experimental Protocols

The synthesis of **methyl 5-nitro-1H-pyrazole-3-carboxylate** typically involves the esterification of the corresponding carboxylic acid. While detailed, step-by-step published protocols are scarce, information from patents and chemical supplier data suggests the following synthetic approaches.

Method 1: Esterification of 5-nitro-1H-pyrazole-3-carboxylic acid

This is the most probable and direct route to the title compound.

- Reaction: 5-nitro-1H-pyrazole-3-carboxylic acid is reacted with methanol in the presence of a dehydrating or activating agent.
- Reagents and Solvents:
 - 5-nitro-1H-pyrazole-3-carboxylic acid (Starting material)
 - Methanol (Solvent and reactant)
 - Thionyl chloride (Activating agent) or a strong acid catalyst (e.g., sulfuric acid)
- General Procedure (based on analogous reactions):
 - 5-nitro-1H-pyrazole-3-carboxylic acid is suspended in an excess of methanol.

- The mixture is cooled in an ice bath.
- Thionyl chloride is added dropwise to the cooled suspension.
- The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.
- The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).
- Upon completion, the excess methanol and thionyl chloride are removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization or column chromatography.

Method 2: N-methylation of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester

This method would lead to a mixture of N-methylated regioisomers and is therefore less direct for the synthesis of the title compound where the pyrazole nitrogen is unsubstituted. However, a patent describes a related methylation reaction.

- Reaction: The NH of the pyrazole ring of **methyl 5-nitro-1H-pyrazole-3-carboxylate** is methylated.
- Reagents and Solvents:
 - **Methyl 5-nitro-1H-pyrazole-3-carboxylate** (Starting material)
 - Iodomethane (Methylating agent)
 - Potassium carbonate (Base)
 - Anhydrous Dimethylformamide (DMF) (Solvent)
- Experimental Protocol Snippet (from patent CA3102903A1):

- To a solution of **methyl 5-nitro-1H-pyrazole-3-carboxylate** (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) and iodomethane (1.3 eq) were added under a nitrogen atmosphere.
- The reaction mixture was stirred at room temperature for 18 hours.
- The mixture was then diluted with water and the product was extracted with dichloromethane.
- The combined organic layers were dried and concentrated to yield the N-methylated product.

Chemical Reactivity and Use as an Intermediate

Methyl 5-nitro-1H-pyrazole-3-carboxylate serves as a useful intermediate for the synthesis of more complex molecules, primarily through the chemical modification of its nitro group.

Reduction of the Nitro Group

A key reaction of this compound is the reduction of the 5-nitro group to a 5-amino group, which can then be further functionalized.

- Reaction: The nitro group is reduced to an amine using a catalytic hydrogenation method.
- Reagents and Solvents:
 - **Methyl 5-nitro-1H-pyrazole-3-carboxylate** (Starting material)
 - 10% Palladium on carbon (Catalyst)
 - Methanol (Solvent)
 - Hydrogen gas
- Experimental Protocol Snippet (from patent WO2017158381A1):
 - To a solution of **methyl 5-nitro-1H-pyrazole-3-carboxylate** (0.200 g, 1.168 mmol) in methanol (10 ml), 10% Pd/C (0.020 g, 10% w/w) was added at room temperature.

- The reaction mixture was purged with hydrogen gas and stirred at room temperature for 1 hour.
- The resulting mixture was filtered through celite, and the celite bed was washed with methanol.
- The combined filtrate was concentrated under reduced pressure to yield methyl 5-amino-1H-pyrazole-3-carboxylate.

Biological Significance of the Pyrazole Scaffold

While specific biological data for **methyl 5-nitro-1H-pyrazole-3-carboxylate** is not available, the pyrazole nucleus is a prominent feature in many biologically active compounds. Pyrazole derivatives have been reported to possess a wide array of pharmacological activities, including:

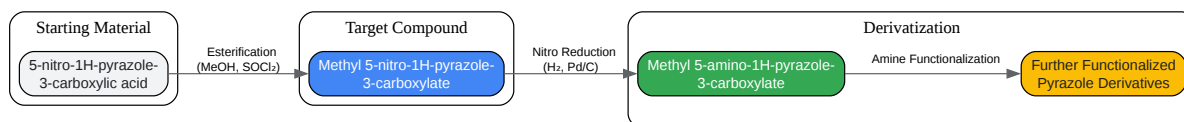
- **Anti-inflammatory and Analgesic Effects:** Many pyrazole-containing compounds are known for their anti-inflammatory and pain-relieving properties.
- **Antimicrobial Activity:** Various substituted pyrazoles have demonstrated activity against a range of bacteria and fungi.
- **Anticancer Properties:** The pyrazole scaffold is present in several compounds investigated for their potential to inhibit cancer cell growth.

The presence of a nitro group and a carboxylate ester on the pyrazole ring of **methyl 5-nitro-1H-pyrazole-3-carboxylate** makes it a versatile precursor for creating libraries of novel pyrazole derivatives for screening in drug discovery programs.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic utility of **methyl 5-nitro-1H-pyrazole-3-carboxylate** as a chemical intermediate.



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